(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
Description
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Properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-10-12-16(13-11-15)22(23(27)24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEGPGRQLHGCFP-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376169 | |
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-02-4 | |
| Record name | (αS,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-4-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid, commonly referred to as Fmoc-3-methyl-L-phenylalanine, is a compound that plays a significant role in peptide synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C25H23NO4
- Molecular Weight : 401.5 g/mol
- CAS Number : 2761471
The presence of the fluorenylmethoxycarbonyl (Fmoc) group indicates its utility in protecting amino acids during peptide synthesis, enhancing stability and solubility in organic solvents.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Peptides synthesized using this compound exhibit various pharmacological activities, including:
- Antimicrobial properties
- Antitumor activities
- Neuroprotective effects
These activities are largely dependent on the specific peptide sequences formed and their interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of Amino Groups : The Fmoc group is introduced to protect the amino group during synthesis.
- Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide fragments using coupling agents.
- Deprotection : The Fmoc group is removed under basic conditions to yield the final peptide product.
This multi-step process allows for the introduction of various functional groups tailored for specific applications.
Antimicrobial Activity
A study demonstrated that peptides synthesized with this compound exhibited significant antimicrobial activity against several bacterial strains. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Antitumor Effects
Research published in Journal of Medicinal Chemistry indicated that peptides incorporating this compound showed promising antitumor effects in vitro. The studies suggested that these peptides could inhibit tumor cell proliferation by inducing apoptosis through the activation of specific signaling pathways.
Neuroprotective Properties
Another investigation highlighted the neuroprotective effects of peptides derived from this compound. These peptides were found to mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Fmoc-Amino Acid Structure | Directly used in peptide synthesis |
| Ethyl Glycinate | Ethyl Glycinate Structure | Simpler structure for less complex peptides |
| Boc-Amino Acid | Boc-Amino Acid Structure | Different protection strategy affecting reactivity |
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse modifications and applications in drug design and peptide synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
